Dipyanone

μ-Opioid Receptor Potency Efficacy

Selecting Dipyanone from this batch directly addresses the critical gap in novel synthetic opioid (NSO) research: its non-interchangeable pharmacological profile. Unlike methadone or desmethylmoramide, this compound exhibits a distinct MOR activation signature (EC₅₀ = 39.9 nM; Eₘₐₓ = 155% vs. hydromorphone) and a unique metabolic pathway—pyrrolidine ring opening followed by cyclisation—yielding the exclusive biomarkers EMDPB and EMDPBA. Substituting with a 'similar' opioid introduces uncontrolled variables in receptor binding assays and invalidates forensic method development. This ≥98% pure reference standard allows toxicology labs to develop definitive LC-MS/MS or GC-MS methods to distinguish dipyanone consumption from methadone or other opioids in seized powders and biological matrices.

Molecular Formula C23H29NO
Molecular Weight 335.5 g/mol
CAS No. 60996-94-3
Cat. No. B12720977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDipyanone
CAS60996-94-3
Molecular FormulaC23H29NO
Molecular Weight335.5 g/mol
Structural Identifiers
SMILESCCC(=O)C(CC(C)N1CCCC1)(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C23H29NO/c1-3-22(25)23(20-12-6-4-7-13-20,21-14-8-5-9-15-21)18-19(2)24-16-10-11-17-24/h4-9,12-15,19H,3,10-11,16-18H2,1-2H3
InChIKeyLJIUPFDRFKFNJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dipyanone (CAS 60996-94-3): Procurement and Identification of a Methadone-like Synthetic Opioid for Forensic and Pharmacological Research


Dipyanone (CAS 60996-94-3) is a synthetic opioid of the 4,4-diphenylheptane class, structurally and pharmacologically related to the prescription drug methadone [1]. It acts as a potent agonist at the μ-opioid receptor (MOR) [2]. First identified as a 'designer drug' on the illicit market in 2021, dipyanone is now utilized as an analytical reference standard for forensic toxicology and as a research tool for investigating opioid receptor pharmacology and the metabolism of novel synthetic opioids (NSOs) [1].

Why Dipyanone Cannot Be Generically Substituted by Methadone or Related Opioid Analogs in Research


The assumption that in-class opioid analogs are functionally interchangeable is invalid for dipyanone. Its quantitative MOR activation profile differs from methadone [1], and it exhibits a unique metabolic pathway yielding specific biomarkers not produced by other opioids [2]. Furthermore, activity diverges sharply from structurally similar NSOs like desmethylmoramide and O-AMKD [1]. Consequently, substituting dipyanone with a 'similar' compound introduces uncontrolled variables into receptor activation, metabolic stability, or analytical detection studies, rendering data incomparable and compromising experimental validity.

Quantitative Differentiation Guide: Dipyanone vs. Methadone and Other Analogs


In Vitro MOR Potency and Efficacy: Dipyanone vs. Methadone

Dipyanone demonstrates comparable in vitro activity to methadone at the μ-opioid receptor (MOR). Using a β-arrestin2 recruitment assay, dipyanone (EC₅₀ = 39.9 nM) was approximately 1.26-fold more potent than methadone (EC₅₀ = 50.3 nM) [1]. Both compounds exhibited similar maximal efficacy (Eₘₐₓ) relative to the reference agonist hydromorphone [1].

μ-Opioid Receptor Potency Efficacy β-Arrestin2

MOR Activation via GTPγS Binding: Dipyanone vs. Fentanyl

In a GTPγS binding assay, a distinct measure of G-protein activation, dipyanone's potency (EC₅₀ = 96.8 nM) was considerably lower than that of fentanyl, a highly potent synthetic opioid. The Eₘₐₓ of dipyanone at MOR was 106% relative to fentanyl [1]. This assay also provided data for KOR and DOR activation, where dipyanone exhibited low potency and efficacy [1].

μ-Opioid Receptor GTPγS Binding Potency G-protein Activation

Comparative Metabolic Profile: Unique Pyrrolidine Ring Opening and Cyclisation

Dipyanone undergoes a unique primary metabolic pathway not observed with methadone or other common opioids. It is metabolized via opening of the pyrrolidine ring to form N-butan-4-ol or N-butanoic acid intermediates, followed by cyclisation to EMDPB and EMDPBA [1]. These cyclised metabolites are proposed as specific biomarkers for confirming dipyanone consumption [1]. In contrast, methadone metabolism primarily involves N-demethylation and cyclisation to EDDP.

Metabolism Forensic Toxicology Biomarker Pyrrolidine

Differential MOR Activation Among Structurally Similar NSOs

When compared to other structurally related NSOs, dipyanone's MOR activation profile is markedly different. In a β-arrestin2 recruitment assay, dipyanone (EC₅₀ = 39.9 nM, Eₘₐₓ = 155%) was significantly more potent than desmethylmoramide (EC₅₀ = 1335 nM, Eₘₐₓ = 126%) and the ketobemidone analog O-AMKD (EC₅₀ = 1262 nM, Eₘₐₓ = 109%) [1].

μ-Opioid Receptor Potency Efficacy SAR

Optimal Research and Industrial Applications for Dipyanone (CAS 60996-94-3)


Forensic Toxicology: Development of Confirmatory LC-MS/MS Methods

Given its unique metabolic pathway yielding specific biomarkers like EMDPB and EMDPBA [1], dipyanone is an essential analytical reference standard for forensic toxicology laboratories. It is required for developing and validating targeted liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to confirm suspected dipyanone intoxication or fatalities, distinguishing its consumption from that of methadone or other opioids.

Pharmacological Research: Comparative MOR Activation Studies

Dipyanone serves as a key compound in studies comparing the in vitro MOR activation profiles of emerging NSOs. Its quantified potency (EC₅₀ = 39.9 nM) and efficacy (Eₘₐₓ = 155% vs. hydromorphone) in a β-arrestin2 assay [2] make it a valuable reference point for understanding the structure-activity relationships (SAR) of this class and for benchmarking the activity of newly discovered analogs.

Drug Metabolism Research: Elucidating Novel Phase I Transformations

The distinctive metabolism of dipyanone—specifically the pyrrolidine ring opening followed by cyclisation [1]—presents a model system for studying uncommon phase I metabolic reactions. This compound is valuable for researchers investigating the substrate specificity of hepatic cytochrome P450 enzymes or the chemical mechanisms underlying the formation of unusual cyclised metabolites.

Analytical Chemistry: Method Development for Seized Drug Analysis

Dipyanone was first identified in a seized powder in the USA [2]. Analytical laboratories require dipyanone reference standards to develop gas chromatography-mass spectrometry (GC-MS) or LC-MS methods for the screening and confirmation of this compound in casework involving unknown powders or drug mixtures, as mandated for accurate identification of novel psychoactive substances.

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